3-羟基亚胺-1-苯基吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

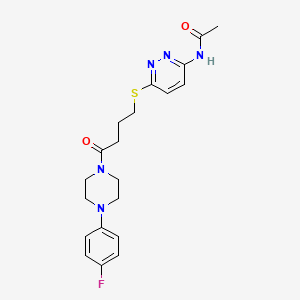

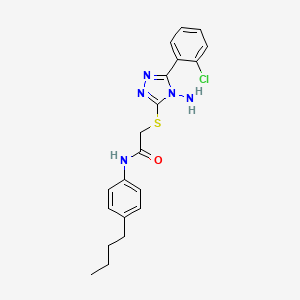

3-Hydroxyimino-1-phenylindol-2-one is a compound that can be synthesized through various chemical reactions involving the coupling of benzamides with nitroalkanes, as well as through ring contraction processes. The compound is related to a class of molecules that exhibit interesting chemical properties and have potential applications in the synthesis of amino acids and other organic compounds .

Synthesis Analysis

The synthesis of related compounds, such as 3-hydroxyimino-1-isoindolinones, has been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem process. This method utilizes 8-aminoquinoline assisted coupling of benzamides with nitroalkanes, where nitromethane is specifically used to obtain 3-hydroxyimino-1-isoindolinones . Additionally, ring contraction of quinolinediones in aqueous alkali has been shown to produce hydroxyindoxyls, which are structurally related to 3-hydroxyimino-1-phenylindol-2-one .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structure of similar compounds, providing insights into their molecular conformation. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, has been elucidated, revealing intermolecular hydrogen bonds that could be indicative of the structural behavior of 3-hydroxyimino-1-phenylindol-2-one .

Chemical Reactions Analysis

The reactivity of related indole and indolinone compounds has been studied extensively. For example, 3-indolinonic and 3-phenyliminoindolinonic 1-oxides have been shown to react with diethyl malonate and ethyl acetoacetate anions, leading to the formation of isoxazolidine rings . These types of nucleophilic addition reactions could be relevant to the chemical behavior of 3-hydroxyimino-1-phenylindol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-hydroxyimino-1-phenylindol-2-one have been characterized using various computational methods, such as AM1 and B3LYP/6-31G* calculations. These studies help in understanding the electronic structure, reactivity, and stability of the molecules . Additionally, the synthesis of related compounds has been guided by their physical characterization, which includes NMR, IR, and element analysis .

科学研究应用

结构和合成应用

晶体结构分析:对相关化合物三(3-羟基亚胺-1-甲基吲哚啉-2-酮)一水合物的研究突出了其晶体包装通过氢键和弱π-π堆积相互作用稳定,形成二维网络。这种结构分析提供了关于分子排列和潜在相互作用机制的见解 (Miao et al., 2011)。

构象研究:另一项研究关注吲哚啉化合物的构象方面,揭示了通过立体特异反应产生2-苯基-3-苯基亚胺-3H-吲哚-1-氧化物。这项研究有助于理解这类化合物的立体化学和反应性 (Rizzoli et al., 1993)。

合成和表征:对新的三牙腈氧肟配体及其Co(III)配合物的合成研究提供了有关配体设计和金属配位化学的宝贵信息,这对催化和材料科学应用具有相关性 (Mutlu & Irez, 2008)。

潜在生物活性

抗菌活性:一项关于新的2-吲哚酮衍生氧肟和螺环异噁唑烷的合成研究报告了对多种微生物具有显著的抗菌活性。这突显了3-羟基亚胺-1-苯基吲哚-2-酮衍生物作为抗菌剂的潜力 (El-Gendy & Ahmedy, 2000)。

抗氧化性能:对2-(3-(羟亚胺)甲基)-1H-吲哚-1-基)乙酰胺衍生物的合成和抗氧化性能评价表明,这些化合物表现出相当的抗氧化活性。这表明它们有望用于开发新的抗氧化剂 (Gopi & Dhanaraju, 2020)。

属性

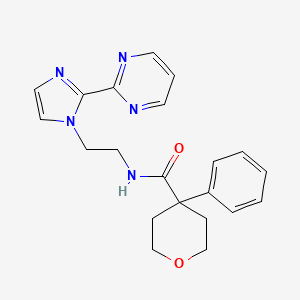

IUPAC Name |

3-nitroso-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14-13(15-18)11-8-4-5-9-12(11)16(14)10-6-2-1-3-7-10/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWFNUVBGHQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyimino-1-phenylindol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)